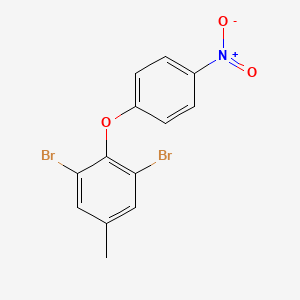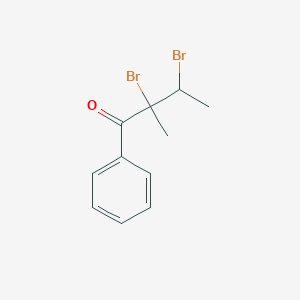
2,3-Dibromo-2-methyl-1-phenylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromo-2-methyl-1-phenylbutan-1-one is an organic compound with the molecular formula C11H12Br2O. It is a brominated derivative of a phenylbutanone, characterized by the presence of two bromine atoms, a methyl group, and a phenyl group attached to a butanone backbone. This compound is of interest in organic chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-2-methyl-1-phenylbutan-1-one typically involves the bromination of 2-methyl-1-phenylbutan-1-one. This can be achieved through the use of brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and prevent over-bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dibromo-2-methyl-1-phenylbutan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction Reactions: The carbonyl group can be reduced to an alcohol or oxidized to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Elimination: Strong bases such as potassium tert-butoxide (t-BuOK) in aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of hydroxyl or amino derivatives.
Elimination: Formation of alkenes.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Applications De Recherche Scientifique
2,3-Dibromo-2-methyl-1-phenylbutan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2,3-Dibromo-2-methyl-1-phenylbutan-1-one involves its reactivity with nucleophiles and bases. The bromine atoms act as leaving groups in substitution and elimination reactions, facilitating the formation of new bonds and the generation of reactive intermediates. The carbonyl group can participate in redox reactions, altering the oxidation state of the compound and its derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-3-methyl-1-phenylbutan-1-one: A monobrominated analog with similar reactivity but different substitution patterns.
2,3-Dibromo-2,3-dimethylbutane: A structurally related compound with two bromine atoms and two methyl groups on a butane backbone.
2-Methyl-1,2-dibromopentane: Another brominated compound with a different carbon chain length and substitution pattern.
Uniqueness
2,3-Dibromo-2-methyl-1-phenylbutan-1-one is unique due to the presence of both a phenyl group and two bromine atoms on the same carbon chain, which imparts distinct reactivity and potential for diverse chemical transformations. Its structure allows for multiple reaction pathways, making it a versatile compound in synthetic organic chemistry.
Propriétés
Numéro CAS |
116274-51-2 |
|---|---|
Formule moléculaire |
C11H12Br2O |
Poids moléculaire |
320.02 g/mol |
Nom IUPAC |
2,3-dibromo-2-methyl-1-phenylbutan-1-one |
InChI |
InChI=1S/C11H12Br2O/c1-8(12)11(2,13)10(14)9-6-4-3-5-7-9/h3-8H,1-2H3 |
Clé InChI |
RJJFITXZNSXKSG-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C)(C(=O)C1=CC=CC=C1)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


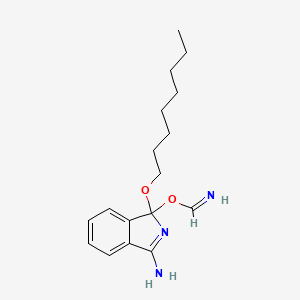
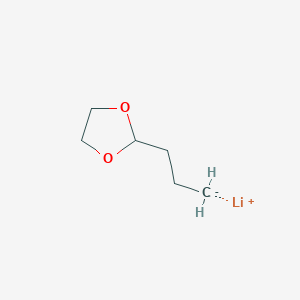
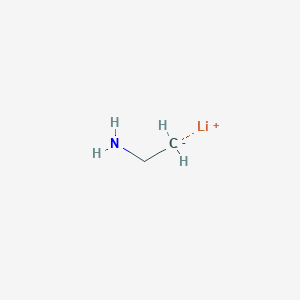
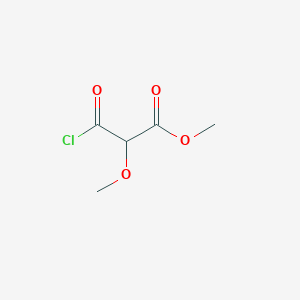
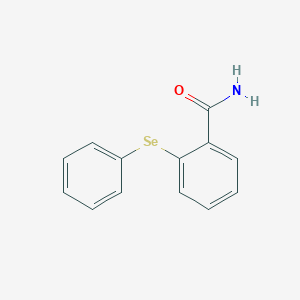
![6,11-Dihydro-5H-pyrido[2,3-a]carbazole](/img/structure/B14293717.png)

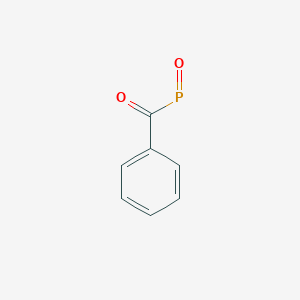
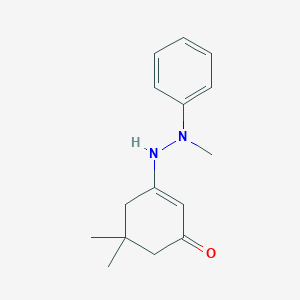
![5-Phenyl-2H,5H-[1]benzopyrano[3,4-e][1,3]oxazine-2,4(3H)-dione](/img/structure/B14293753.png)
![Acetic acid;[2,3-bis(hydroxymethyl)phenyl] acetate](/img/structure/B14293762.png)
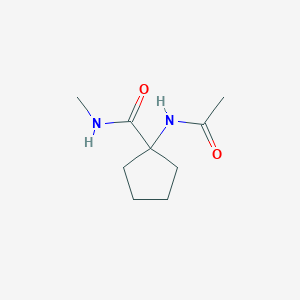
![4-(3-{4-[2-(Diphenylmethoxy)ethyl]piperazin-1-yl}propyl)aniline](/img/structure/B14293773.png)
